molecular formula C13H14N4O4S2 B2423623 3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1903236-98-5

3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2423623
CAS No.: 1903236-98-5
M. Wt: 354.4
InChI Key: LLZVHENFQHGBOU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-3(4H)-one, an isoxazole, and a sulfonamide . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. It’s difficult to predict without more information .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial Applications

  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : This study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, which is structurally similar to the compound . These compounds showed high antibacterial activity, indicating the potential use of similar compounds in antibacterial applications (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Biological Activity

  • Biphenylsulfonamide Endothelin Receptor Antagonists : This research involved the synthesis of 4'-oxazolyl biphenylsulfonamides as potent ET(A) receptor antagonists, using a similar sulfonamide structure. These compounds showed promising results in congestive heart failure studies (Murugesan et al., 2000).

  • Recent Advances on Biological Active Sulfonamide-based Hybrid Compounds : This review highlights the diverse biological activities of sulfonamides, including antibacterial and anti-neuropathic pain activities. The compound , being a sulfonamide derivative, may be relevant to these applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

  • Synthesis and Antibacterial Activity of Isoxazole Derivatives : This study explored the synthesis and antibacterial activity of various isoxazole derivatives, a core structure of the compound , showing potential for antibacterial applications (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Drug Design and Pharmacology

  • Application of Structure–Metabolism Relationships : This research focused on optimizing the structure of sulfonamide compounds to improve their metabolic stability and pharmacokinetic properties, relevant to the compound (Humphreys et al., 2003).

  • Synthesis of Thieno[3,2-d] Pyrimidine Derivatives : This study involves the synthesis of thieno[3,2-d]pyrimidine derivatives as antitumor and antibacterial agents, indicating potential applications of similar compounds in these areas (Hafez, Alsalamah, & El-Gazzar, 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of several functional groups known to interact with various enzymes and receptors, it could potentially have multiple targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and biological activity. This could include studies to determine its potential uses in medicine or other fields .

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c1-8-12(9(2)21-16-8)23(19,20)15-4-5-17-7-14-10-3-6-22-11(10)13(17)18/h3,6-7,15H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZVHENFQHGBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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